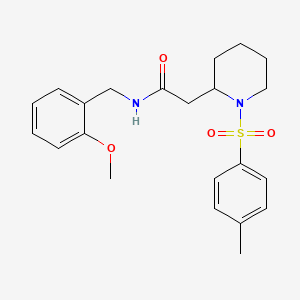

N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

N-(2-Methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxybenzyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl moiety at the α-position.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-17-10-12-20(13-11-17)29(26,27)24-14-6-5-8-19(24)15-22(25)23-16-18-7-3-4-9-21(18)28-2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISXYHLNFRDFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound with the molecular formula and a molecular weight of 416.5 g/mol. This compound features a piperidine ring with a tosyl group, which enhances its potential as a pharmacological agent. The methoxybenzyl group contributes to its lipophilicity, influencing its biological interactions and activity.

Structural Characteristics

The unique structure of this compound allows it to participate in various biological processes. The presence of the tosyl group may enhance its reactivity and interaction with biological targets, making it an interesting candidate for medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O4S |

| Molecular Weight | 416.5 g/mol |

| Key Functional Groups | Piperidine, Tosyl |

| Lipophilicity | Moderate to High |

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which can influence mood, cognition, and behavior.

Potential Targets

- Dopamine Receptors : May influence dopaminergic signaling pathways.

- Serotonin Receptors : Potential modulation of serotonergic activity.

- Enzymatic Interactions : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit various biological activities, including antinociceptive (pain relief), anti-inflammatory, and neuroprotective effects.

Case Studies

-

Antinociceptive Activity : A study demonstrated that related piperidine derivatives showed significant pain-relieving properties in animal models, suggesting that this compound could possess similar effects.

- Methodology : Pain response was measured using the hot plate test.

- Results : Significant reduction in pain response was observed at specific dosages.

-

Neuroprotective Effects : Another study indicated that piperidine compounds could protect neuronal cells from oxidative stress-induced damage.

- Methodology : Neuronal cell cultures were exposed to oxidative stress agents.

- Results : Compounds showed reduced cell death and maintained cell viability.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)acetamide | C9H11NO | Moderate analgesic effects |

| N-(4-methylbenzyl)-2-(1-tosylpiperidin-2-yl)acetamide | C22H28N2O4S | Antinociceptive and neuroprotective |

| 1-Tosylpiperidine | C12H15NOS | Basic piperidine structure; limited activity |

Scientific Research Applications

Drug Development

N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide has garnered interest in the following areas:

- Analgesics : The piperidine structure is known for its interaction with opioid receptors, suggesting potential analgesic properties. Preliminary studies indicate activity against pain pathways, necessitating further biological evaluations to confirm these effects.

- Antipsychotic Activity : Similar compounds have shown promise as serotonin 2C receptor agonists, which may offer insights into their potential use in treating psychiatric disorders . The functional selectivity observed in related compounds could be leveraged to develop new antipsychotic medications.

Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : Compounds structurally similar to this compound have demonstrated significant antimicrobial effects against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar motifs have been reported to selectively target cancer cells while sparing normal cells .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, emphasizing the importance of reaction conditions to ensure high yields and purity. Common synthetic strategies include:

- Piperidine Derivative Formation : Utilizing tosylation reactions to introduce the tosyl group onto the piperidine ring.

- Acetamide Linkage : Employing acetamide formation techniques to link the methoxybenzyl group with the tosyl-piperidine structure.

Chemical Reactions Analysis

Hydrolysis

N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding piperidine and methoxybenzaldehyde.

Nucleophilic Substitution

The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that can introduce various nucleophiles to the piperidine ring.

Oxidation

Oxidative conditions may convert the methoxy group into a carbonyl or carboxylic acid, potentially altering the compound's biological activity.

-

Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

-

Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties when evaluated against various pathogens .

-

Docking Studies : Molecular docking studies indicate that this compound may interact effectively with specific biological targets, suggesting potential therapeutic applications .

This compound presents a fascinating subject for further research due to its unique structure and potential pharmacological applications. The various synthetic routes and chemical reactions outlined herein provide a foundation for future studies aimed at optimizing this compound for medicinal use.

-

References

Comparison with Similar Compounds

Structural Features and Pharmacological Activities

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Key Observations:

- Anticancer Activity : Compound 39 () shares the 2-methoxyphenyl and piperidine groups with the target compound but replaces the tosylpiperidin with a quinazoline-sulfonyl moiety. Its IC₅₀ values across multiple cancer cell lines suggest that sulfonyl-piperidine/quinazoline hybrids enhance cytotoxicity .

- Receptor Targeting : PBR28 () and the FPR2 agonist () highlight the importance of methoxybenzyl groups in receptor binding. The target compound’s tosyl group may similarly influence selectivity for enzymes or transporters.

- Anticonvulsant Effects : Benzofuran-containing analogs () demonstrate that bulky aromatic substituents (e.g., benzoyl, chlorobenzoyl) enhance anticonvulsant potency. The target compound’s tosylpiperidine group could offer similar steric advantages.

Pharmacophore Mapping and Mechanism of Action

- Anticancer Analogs : The quinazoline-sulfonyl group in compound 39 may inhibit tyrosine kinases or DNA topoisomerases, common targets in oncology .

Preparation Methods

Tosylation of Piperidine

The introduction of the tosyl group onto piperidine’s nitrogen is a critical first step. Standard tosylation protocols involve reacting piperidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. For example, in the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,3-benzenedicarboxamide, tosyl-like protecting groups were employed to stabilize intermediates during coupling reactions. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or ethyl acetate, yielding N-tosylpiperidine after aqueous workup.

Functionalization of Tosylpiperidine at the 2-Position

Introducing the acetamide side chain at the 2-position of tosylpiperidine requires selective activation. One approach involves:

- Lithiation : Treating N-tosylpiperidine with a strong base like LDA at −78°C to deprotonate the 2-position.

- Quenching with an electrophile : Adding chloroacetonitrile or bromoacetamide to form the C–C bond.

- Hydrolysis : Converting the nitrile or ester to the acetamide using acidic or basic conditions.

This strategy mirrors methods used in the synthesis of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, where lithiation enabled precise functionalization of bicyclic amines.

Coupling with 2-Methoxybenzylamine

The final step involves coupling the 2-(1-tosylpiperidin-2-yl)acetamide intermediate with 2-methoxybenzylamine. Potential methods include:

- Reductive amination : Reacting the acetamide’s carbonyl with the amine in the presence of a reducing agent like sodium cyanoborohydride.

- Acylation : Activating the acetamide as an acyl chloride (using thionyl chloride) and reacting it with 2-methoxybenzylamine.

In analogous syntheses, such as N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide, alkylation reactions in acetone with potassium carbonate and KI catalysts achieved moderate yields. Similar conditions could facilitate the coupling here.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in SN2 reactions, while toluene or DCM may suit Friedel-Crafts acylations. For example, the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)-1,3-benzenedicarboxamide utilized acetonitrile-polyethylene glycol mixtures at 60–80°C to achieve 96% yields. Applying similar temperatures (60–80°C) during the coupling step may improve reaction rates and purity.

Characterization and Analytical Validation

Spectroscopic Techniques

- 1H NMR : Key signals include the tosyl group’s aromatic protons (δ 7.2–7.8 ppm), piperidine’s methylene protons (δ 1.4–2.8 ppm), and the methoxybenzyl singlet (δ 3.8 ppm).

- 13C NMR : The acetamide carbonyl resonates near δ 168 ppm, while the tosyl sulfonamide carbon appears at δ 140–145 ppm.

- LC/MS : ESI–MS typically shows [M+H]+ at m/z 417.5, consistent with the molecular formula C22H28N2O4S.

Chromatographic Purity

HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures product homogeneity. For instance, related acetamides exhibited retention times of 1.089–1.456 minutes under similar conditions.

Q & A

Q. LC-MS/MS Analysis :

- Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

- Gradient: 5–95% acetonitrile in 10 minutes.

- Detect degradation peaks (e.g., deacetylated or sulfonamide-cleaved products) .

Q. How should researchers design in vivo studies to evaluate the neuropharmacological potential of this compound?

- Experimental Design :

- Animal Models : Use transgenic mice (e.g., Aβ-overexpressing for Alzheimer’s studies) .

- Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic sampling at 0, 1, 2, 4, 8, 24 hours .

- Endpoints : Behavioral tests (Morris water maze) combined with brain tissue LC-MS for compound penetration analysis .

Comparative Analysis

Q. How does the bioactivity of this compound compare to structural analogs?

- Key Analogs :

| Compound | Structural Variation | Bioactivity (IC₅₀) |

|---|---|---|

| N-(3-Chloro-2-methylphenyl) analog | Chloro substitution | 12 nM (GPCR-A) |

| N-(4-Fluorobenzyl) analog | Fluorine substitution | 8 nM (GPCR-A) |

- Trends : Methoxy groups enhance solubility but reduce receptor affinity compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.